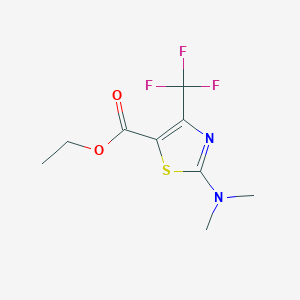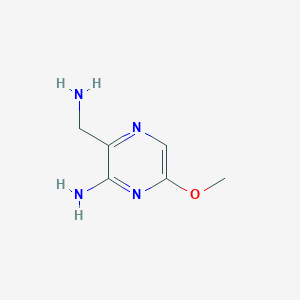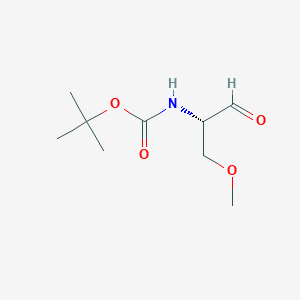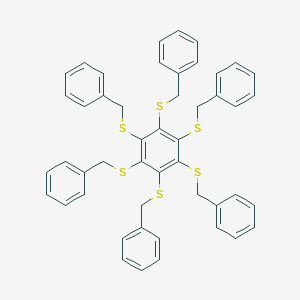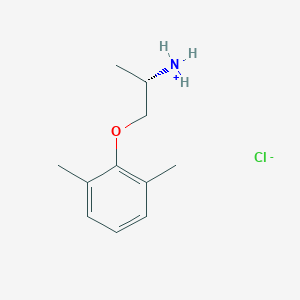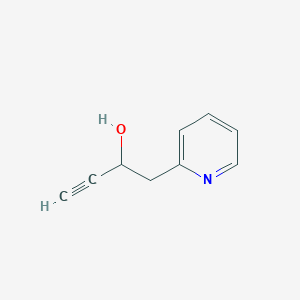
1-Pyridin-2-ylbut-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-2-ylbut-3-yn-2-ol, also known as PBO, is a chemical compound that belongs to the class of alkynols. It has a molecular formula of C9H9NO and a molecular weight of 147.18 g/mol. PBO is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-2-ylbut-3-yn-2-ol is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then participate in a variety of chemical reactions, including catalysis and organic synthesis.
Efectos Bioquímicos Y Fisiológicos
1-Pyridin-2-ylbut-3-yn-2-ol has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-inflammatory agent and may also have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Pyridin-2-ylbut-3-yn-2-ol is its ability to form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of 1-Pyridin-2-ylbut-3-yn-2-ol is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Pyridin-2-ylbut-3-yn-2-ol. One area of interest is the development of new synthetic methods for 1-Pyridin-2-ylbut-3-yn-2-ol and its derivatives. Another area of interest is the exploration of 1-Pyridin-2-ylbut-3-yn-2-ol's potential applications in catalysis, organic synthesis, and other areas of chemistry. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-Pyridin-2-ylbut-3-yn-2-ol and its potential as a therapeutic agent.
Métodos De Síntesis
1-Pyridin-2-ylbut-3-yn-2-ol can be synthesized through a variety of methods, including the reaction of 2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a catalyst, such as copper(II) chloride. Another method involves the reaction of 2-pyridinecarboxaldehyde with propargyl bromide in the presence of a base, such as potassium carbonate.
Aplicaciones Científicas De Investigación
1-Pyridin-2-ylbut-3-yn-2-ol has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a ligand in coordination chemistry. 1-Pyridin-2-ylbut-3-yn-2-ol can form stable complexes with a variety of metal ions, including copper, nickel, and palladium, which can be used in catalysis, organic synthesis, and other applications.
Propiedades
Número CAS |
134541-95-0 |
|---|---|
Nombre del producto |
1-Pyridin-2-ylbut-3-yn-2-ol |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1-pyridin-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h1,3-6,9,11H,7H2 |
Clave InChI |
LRZUBSKDWUXWHF-UHFFFAOYSA-N |
SMILES |
C#CC(CC1=CC=CC=N1)O |
SMILES canónico |
C#CC(CC1=CC=CC=N1)O |
Sinónimos |
2-Pyridineethanol,alpha-ethynyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



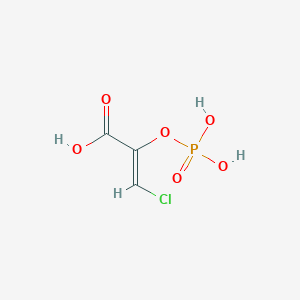
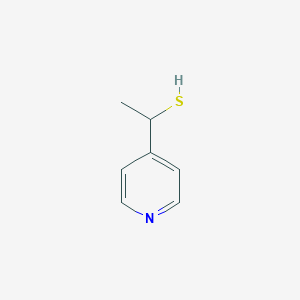
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
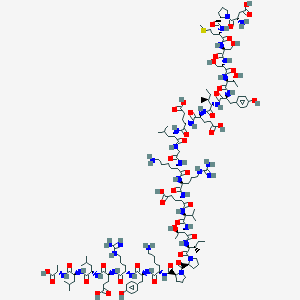
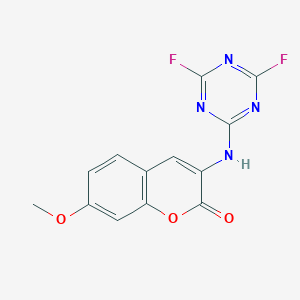
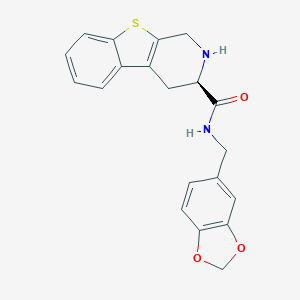
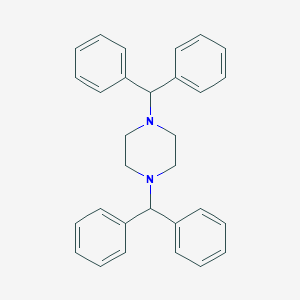
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
